3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
Description
3-(Ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a benzothiazole-derived compound featuring a sulfamoyl group at the 6-position of the benzothiazole ring and an ethylthio substituent at the meta-position of the benzamide moiety. These compounds modulate ZAC activity through negative allosteric modulation (NAM) by binding to the receptor’s transmembrane domain (TMD) and intracellular domain (ICD) interface .
Properties
IUPAC Name |
3-ethylsulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-2-23-11-5-3-4-10(8-11)15(20)19-16-18-13-7-6-12(25(17,21)22)9-14(13)24-16/h3-9H,2H2,1H3,(H2,17,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLQJPFRHKHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of Benzamide Moiety: The final step involves the coupling of the sulfamoylbenzothiazole with 3-(ethylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity :
- Meta-substitutions (e.g., 3-fluoro in TTFB, 3-ethylthio in the target compound) are critical for ZAC antagonism, whereas para-substitutions (e.g., 4-methyl in 4c) often reduce or abolish activity .
- Ortho-substitutions (e.g., 2-chloro in Compound 1) are tolerated but require complementary modifications (e.g., 5-bromo) to maintain potency .
Thiazole Ring Modifications :
- The thiazole ring is indispensable; replacing it with other ring systems (e.g., phenyl, cycloalkyl) results in inactive analogs .
- Substituents on the thiazole ring (e.g., 5-nitro in 2b) can enhance potency but may compromise solubility or selectivity .
Potency and Selectivity :
- TTFB (5a) and 2b exhibit sub-micromolar IC₅₀ values (1–3 μM) and >100-fold selectivity over related CLRs like m5-HT3AR and hα1-GlyR .
- Bulky substituents (e.g., 4-ethylacetyl) or multiple modifications (e.g., Series 6 analogs) typically reduce activity, highlighting the sensitivity of the ZAC binding pocket .
Mechanistic Insights
- Allosteric Modulation: N-(thiazol-2-yl)-benzamide analogs act as NAMs, binding to ZAC’s TMD-ICD interface to inhibit Zn²⁺-induced signaling non-competitively . This distinguishes them from orthosteric agonists (e.g., Zn²⁺, H⁺) that act via the extracellular domain (ECD) .
- SAR Limitations : The structure-activity relationship (SAR) studies are constrained by commercial availability of analogs, leading to gaps in systematic optimization .
Comparative Pharmacological Profiles
| Parameter | This compound | TTFB (5a) | Compound 2b |
|---|---|---|---|
| Target Affinity | Predicted high (sulfamoyl may enhance binding) | 1–3 μM | 1–3 μM |
| Solubility | Likely improved (sulfamoyl group) | Moderate | Low |
| Selectivity | Unknown | High | Moderate |
| Synthetic Feasibility | Challenging (multiple functional groups) | Moderate | Moderate |
Biological Activity
3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, reviewing relevant studies and findings.
Chemical Structure
The compound's structure is characterized by a benzothiazole moiety linked to an ethylthio group and a sulfonamide functional group. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, the compound this compound has been tested against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate a promising potential for this compound as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antiviral Activity
Benzothiazole derivatives have also been reported to exhibit antiviral activity. In particular, compounds similar to this compound have shown effectiveness against viral infections, including those caused by SARS-CoV-2. The mechanism of action is believed to involve inhibition of viral replication through interference with viral proteins .
Case Studies
- Antibacterial Efficacy : A study conducted by Elamin et al. (2020) evaluated several benzothiazole derivatives, including compounds structurally related to this compound. The study found that these compounds exhibited varying degrees of antibacterial activity, with some achieving MIC values lower than traditional antibiotics .
- Antiviral Screening : Another investigation focused on the antiviral properties of benzothiazole derivatives against influenza viruses. The results indicated that certain derivatives could inhibit viral replication effectively, suggesting potential therapeutic applications in treating viral infections .
The biological activities of benzothiazole derivatives are often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in microbial and viral life cycles. For instance, the sulfonamide group may enhance the compound's affinity for bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
